1,2,4-Butanetricarboxylic acid
Overview
Description
1,2,4-Butanetricarboxylic acid is an organic compound with the molecular formula C₇H₁₀O₆. It is a solid, typically found as a colorless crystalline or crystalline powder. This compound is known for its relatively low solubility in water but is quite soluble in organic solvents such as alcohols and ethers . It has various applications in the chemical industry, including its use as an intermediate in organic synthesis and as an antioxidant in the rubber and plastic industries .
Mechanism of Action
Target of Action
1,2,4-Butanetricarboxylic acid, also known as 1,2,4-Tricarboxybutane, is a potential inhibitor of glutamate carboxypeptidase II . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.
Mode of Action
The compound’s mode of action involves the binding of the carboxylate ligands from butane-1,2,4-tricarboxylate (BTC) to the His416 residue of the enzyme E. coli NikA . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of glutamate.
Biochemical Pathways
The inhibition of glutamate carboxypeptidase II by this compound affects the glutamate metabolic pathway . This can lead to changes in the levels of glutamate in the brain, which may have downstream effects on various neurological processes.
Biochemical Analysis
Biochemical Properties
1,2,4-Butanetricarboxylic acid plays a significant role in biochemical reactions, particularly in the binding of nickel ions. It has been observed that Escherichia coli NikA employs His416 residue in conjunction with three carboxylate ligands from this compound to form a tetracoordinate nickel (II) complex . This interaction suggests that this compound may act as a potential inhibitor of glutamate carboxypeptidase II .
Cellular Effects
This compound influences various cellular processes. It has been shown to interact with enzymes and proteins involved in metabolic pathways, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion homeostasis and enzyme regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms complexes with nickel ions, which can inhibit or activate specific enzymes. For example, the binding of this compound to nickel ions in Escherichia coli NikA involves His416 residue and three carboxylate ligands, leading to enzyme inhibition . This interaction highlights the compound’s potential as a modulator of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may influence cellular processes differently . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme regulation. At higher doses, it may cause toxic or adverse effects. Studies on dosage thresholds and toxicity are essential to understand the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the lysine biosynthesis pathway and pyruvate metabolism . The compound interacts with enzymes such as 2.3.3.14 and 4.2.1.114, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s role in regulating key biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, its interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion transport and homeostasis .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and enzyme regulation .
Preparation Methods
1,2,4-Butanetricarboxylic acid can be synthesized through several methods:
Oxidation of Hydrocarbons: One common method involves the oxidation of hydrocarbons such as benzene, propylene, and isobutylene to produce 1,2,4-butenetricarboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 1,2,4-tricyanobutane using an acid or alkali.
Industrial Production: Industrially, this compound can be produced by reacting 1,2,4-tricyanobutane with an alcohol to form the corresponding ester, which is then hydrolyzed in the presence of an acid catalyst.
Chemical Reactions Analysis
1,2,4-Butanetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its carboxyl groups are replaced by other functional groups.
Esterification: This compound can react with alcohols to form esters, which are often used in various industrial applications
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary widely depending on the specific conditions and reagents used .
Scientific Research Applications
1,2,4-Butanetricarboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1,2,4-Butanetricarboxylic acid can be compared with other similar compounds such as:
1,2,3,4-Butanetetracarboxylic Acid: This compound is used as a cross-linking agent and has applications in the formulation of resins, polymers, coatings, and adhesives.
1,2,3,4-Cyclobutanetetracarboxylic Acid: Another similar compound used in the synthesis of specialized polymers.
Tricarballylic Acid: Known for its use in various chemical syntheses.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
butane-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBRYZYTBQBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278609 | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923-42-2 | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60127 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 923-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 923-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Butanetricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2,4-Butanetricarboxylic acid in nitrogen fixation?
A1: this compound, specifically its (R)-2-hydroxy derivative known as (R)-homocitrate, plays a crucial role in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) in nitrogenase. [, ] This cofactor is essential for the enzyme's ability to convert atmospheric nitrogen into ammonia, a process vital for life. Studies have shown that the presence of (R)-homocitrate during FeMo-co synthesis directly impacts the enzyme's substrate specificity and catalytic efficiency. [, ] Replacing (R)-homocitrate with analogs during in vitro FeMo-co synthesis leads to altered substrate reduction properties in nitrogenase. [, ] For instance, while (R)-homocitrate-containing nitrogenase efficiently reduces dinitrogen, acetylene, and protons, the enzyme synthesized with homoisocitrate or isocitrate displays high proton reduction activity but fails to reduce dinitrogen or acetylene. []
Q2: How does the structure of this compound influence its activity in FeMo-co synthesis?
A2: Research indicates that the specific arrangement of functional groups within the this compound molecule is critical for its function in FeMo-co synthesis. [] The hydroxyl group, the 1- and 2-carboxyl groups, and the R configuration of the chiral center are essential for synthesizing a catalytically active FeMo-co. [] Modifications to these structural elements can significantly impact the resulting nitrogenase's ability to reduce different substrates, highlighting the structure-activity relationship.
Q3: Beyond nitrogen fixation, are there other biological roles associated with this compound derivatives?
A3: Yes, research suggests that derivatives of this compound are involved in other metabolic pathways. For example, (-)-threo-isohomocitrate, a stereoisomer of homocitrate, participates in 7-mercaptoheptanoic acid biosynthesis, a component of the coenzyme B in methanoarchaea. [] This finding points towards a broader biological significance of this compound class.
Q4: Are there environmental concerns associated with this compound derivatives like phosphonates?
A5: Phosphonates, a class of organophosphorus compounds structurally related to this compound, are widely used in industrial applications. [] Due to their resistance to biodegradation, concerns exist regarding their potential contribution to eutrophication and toxicity in aquatic environments. [] Research is ongoing to develop efficient methods for removing phosphonates from industrial wastewater to minimize their environmental impact. []
Q5: Can you elaborate on the analytical techniques used to study this compound and its derivatives?
A5: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:
- Chromatographic techniques: Paper and column chromatography have been used to isolate and identify homocitrate. []
- Spectroscopic methods: Infrared spectroscopy plays a crucial role in structural elucidation, as demonstrated by comparing the spectra of isolated and synthetic cis-homoaconitic acid. []
- Chemical degradation and analysis: Confirmation of the chemical structure can involve degradation into smaller identifiable molecules, such as the oxidation of homocitrate into glyoxylic and α-ketoglutaric acids. []
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